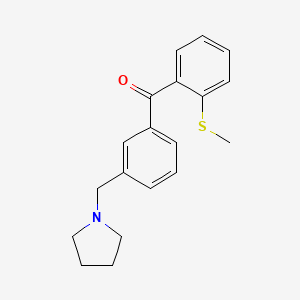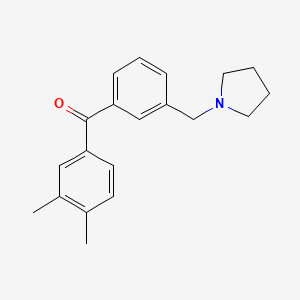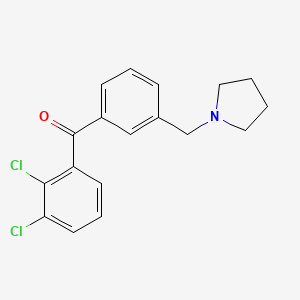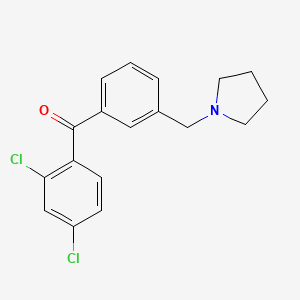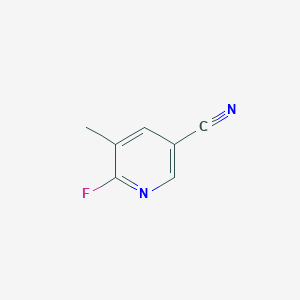
5-Cyano-2-fluoro-3-picoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyano-2-fluoro-3-picoline (5-CF3P) is a heterocyclic aromatic compound that has been studied extensively in recent years due to its potential applications in a variety of fields. 5-CF3P has been found to possess a wide range of properties, including antimicrobial, antioxidant, and anti-inflammatory activities. Furthermore, 5-CF3P has been shown to have a variety of biochemical and physiological effects, making it an attractive molecule for further research.
Wissenschaftliche Forschungsanwendungen
Catalyst Development in Ammoxidation Processes
5-Cyano-2-fluoro-3-picoline has been studied in the context of ammoxidation, a process important in catalyst development. Silicoaluminophosphate (SAPO) and modified SAPOs like Sb–V-SAPO-5, Mo–V-SAPO-5, and Mn–V-SAPO-5 are particularly effective in the ammoxidation of picolines, producing high yields of cyano derivatives like 4-cyano and 3-cyanopyridine. The use of these modified SAPOs is notable for maintaining crystallinity and enhancing catalytic activity (Srinivas, Kishan, Kulkarni, & Raghavan, 2000).
Synthesis of Novel Herbicides
Research into the synthesis of novel herbicides has utilized this compound. The cascade cyclization of fluoroalkyl alkynylimines with primary amines, modified to produce 4-amino-5-fluoropicolinates, utilizes this compound. This method enables access to previously inaccessible picolinic acids, which are significant in developing potential herbicides (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).
Advancements in Organic Chemistry
This compound has been a focal point in organic chemistry, especially in the synthesis of complex compounds. For instance, the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline with benzonitrile forms 2-phenyl-7-azaindole through a Chichibabin cyclization. This reaction highlights the intricate mechanisms and potential applications in synthesizing novel organic compounds (Ma, Breslin, Keresztes, Lobkovsky, & Collum, 2008).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
5-Cyano-2-fluoro-3-picoline plays a significant role in biochemical reactions, particularly as a building block in the synthesis of more complex molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of functional groups. For instance, it can act as a substrate for enzymes involved in the synthesis of fluorinated organic compounds. The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, which can alter the activity and function of the enzymes involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are crucial for signal transduction pathways. Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. The precise molecular mechanisms of these interactions often involve changes in the conformation of the target biomolecules, which can enhance or inhibit their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity or improving cellular function. At high doses, this compound can be toxic, leading to adverse effects such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which facilitate the oxidation of the compound. This metabolism can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The interaction of this compound with these enzymes can also affect metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, binding to transport proteins can facilitate the movement of this compound across cellular membranes, while interactions with binding proteins can sequester the compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound can determine its specific effects on cellular processes .
Eigenschaften
IUPAC Name |
6-fluoro-5-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAVABJWORVQDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632582 |
Source


|
| Record name | 6-Fluoro-5-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261625-67-6 |
Source


|
| Record name | 6-Fluoro-5-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

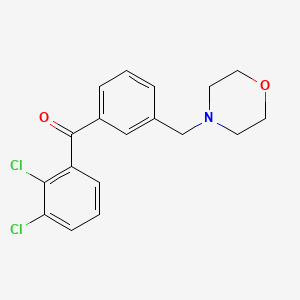

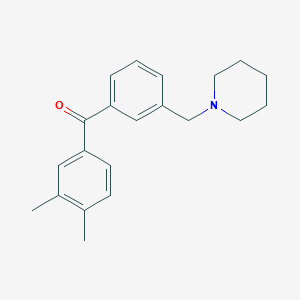
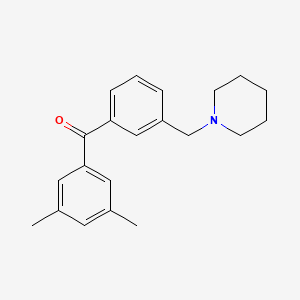
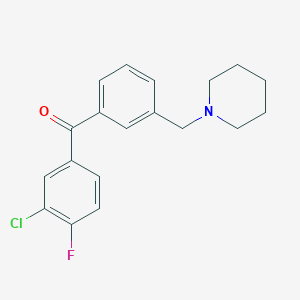
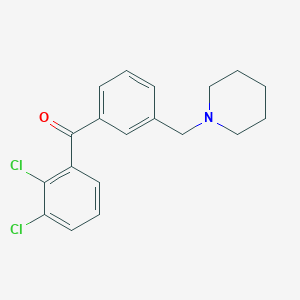
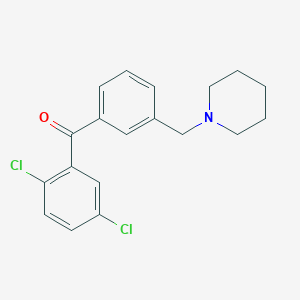
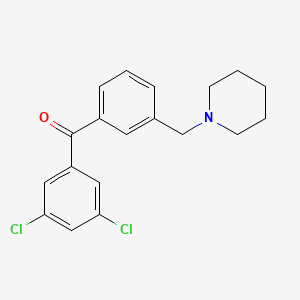
![Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate](/img/structure/B1359613.png)
